molecular formula C12H14N4O B14215721 [(2S)-4-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-oxobutan-2-yl]propanedinitrile CAS No. 575489-80-4

[(2S)-4-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-oxobutan-2-yl]propanedinitrile

Cat. No.: B14215721
CAS No.: 575489-80-4
M. Wt: 230.27 g/mol
InChI Key: ZXMCNJQQOGBGIX-QMMMGPOBSA-N
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Description

[(2S)-4-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-oxobutan-2-yl]propanedinitrile is a chemical compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclocondensation of hydrazine with a diketone, followed by the addition of a nitrile group . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications .

Chemical Reactions Analysis

Types of Reactions

[(2S)-4-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-oxobutan-2-yl]propanedinitrile can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products .

Scientific Research Applications

[(2S)-4-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-oxobutan-2-yl]propanedinitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of [(2S)-4-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-oxobutan-2-yl]propanedinitrile involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, influencing various biological processes. The nitrile group may also play a role in the compound’s reactivity and binding affinity. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2S)-4-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-oxobutan-2-yl]propanedinitrile is unique due to its combination of a pyrazole ring and a nitrile group, which imparts distinct chemical and biological properties.

Properties

CAS No.

575489-80-4

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

2-[(2S)-4-(3,5-dimethylpyrazol-1-yl)-4-oxobutan-2-yl]propanedinitrile

InChI

InChI=1S/C12H14N4O/c1-8(11(6-13)7-14)4-12(17)16-10(3)5-9(2)15-16/h5,8,11H,4H2,1-3H3/t8-/m0/s1

InChI Key

ZXMCNJQQOGBGIX-QMMMGPOBSA-N

Isomeric SMILES

CC1=CC(=NN1C(=O)C[C@H](C)C(C#N)C#N)C

Canonical SMILES

CC1=CC(=NN1C(=O)CC(C)C(C#N)C#N)C

Origin of Product

United States

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